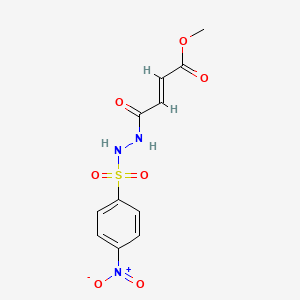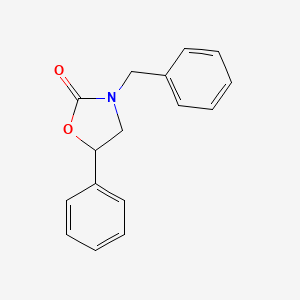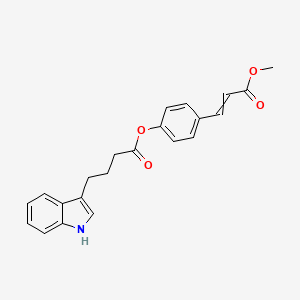
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide is an organic compound with a complex structure that includes both ester and hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide typically involves the reaction of monomethyl (E)-2-butenedioate with 2-((4-nitrophenyl)sulfonyl)hydrazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monomethyl (E)-2-butenedioate: A simpler ester derivative without the hydrazide group.
2-((4-nitrophenyl)sulfonyl)hydrazide: A related compound lacking the ester functionality.
Uniqueness
Monomethyl (E)-2-butenedioate 2-((4-nitrophenyl)sulfonyl)hydrazide is unique due to its combination of ester and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114642-64-7 |
|---|---|
Molekularformel |
C11H11N3O7S |
Molekulargewicht |
329.29 g/mol |
IUPAC-Name |
methyl (E)-4-[2-(4-nitrophenyl)sulfonylhydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H11N3O7S/c1-21-11(16)7-6-10(15)12-13-22(19,20)9-4-2-8(3-5-9)14(17)18/h2-7,13H,1H3,(H,12,15)/b7-6+ |
InChI-Schlüssel |
IKBUVISYYKSKJT-VOTSOKGWSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C=CC(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)


![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)



![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
